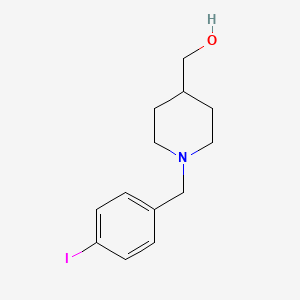

(1-(4-Iodobenzyl)piperidin-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18INO |

|---|---|

Molecular Weight |

331.19 g/mol |

IUPAC Name |

[1-[(4-iodophenyl)methyl]piperidin-4-yl]methanol |

InChI |

InChI=1S/C13H18INO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2 |

InChI Key |

UDYQCUZMBRETMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC=C(C=C2)I |

Origin of Product |

United States |

Structure Activity Relationships Sar and Structural Modifications of Piperidine Methanol Scaffolds

Impact of Benzyl (B1604629) Group Substituents on Biological Activity

The nature and position of substituents on the N-benzyl moiety of piperidine (B6355638) methanol (B129727) scaffolds are critical determinants of their interaction with biological targets. Research into these modifications has provided key insights into optimizing potency and selectivity.

Role of Halogen Substitution (Iodo, Chloro, Fluoro, Bromo)

Halogen substitution on the benzyl ring is a common strategy to modulate the electronic properties and lipophilicity of the molecule, which in turn affects receptor affinity and pharmacokinetic profiles. The specific halogen and its position play a significant role.

For instance, in a series of N-(piperidin-4-yl)-naphthamides, halogen substitution at the 3- or 4-position of the benzyl group was found to increase affinity for the dopamine (B1211576) D4.2 receptor. nih.gov The 4-iodo substituent, as seen in (1-(4-Iodobenzyl)piperidin-4-yl)methanol, is particularly noteworthy. Iodine, being the largest and most lipophilic of the common halogens, can introduce significant van der Waals interactions and increase the compound's ability to cross biological membranes.

The lipophilicity contribution of halogens is a key factor. A molecular matched pair analysis of common substituents in medicinal chemistry shows a clear trend in how different halogens affect the distribution coefficient (logD), a measure of lipophilicity. nih.gov This data helps quantify the impact of substituting one halogen for another.

Table 1: Median ΔlogD7.4 Contributions of Halogen Substituents on an Aryl Ring

| Substituent | Median ΔlogD7.4 |

|---|---|

| Fluoro (F) | +0.19 |

| Chloro (Cl) | +0.76 |

| Bromo (Br) | +0.98 |

| Iodo (I) | +1.20 |

Data sourced from a matched molecular pair analysis, indicating the change in lipophilicity when a hydrogen atom on an aryl ring is replaced by the substituent. nih.gov

This trend highlights that an iodo-substituent provides the greatest increase in lipophilicity, which can be advantageous for binding in hydrophobic pockets of a receptor but may also impact solubility and metabolism. mdpi.com The choice of halogen is therefore a critical optimization parameter. For example, studies on N-benzyl piperidines targeting the dopamine transporter (DAT) have explored various halogen substitutions to fine-tune affinity and selectivity. nih.gov

Influence of Substituent Position (Ortho, Meta, Para)

The position of a substituent on the benzyl ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's conformation and its ability to fit into a receptor's binding site.

Research on N-(piperidin-4-yl)-naphthamides demonstrated that substitution at the meta (3-) and para (4-) positions of the benzyl group with halogens or methyl groups was favorable for D4.2 receptor affinity. nih.gov Conversely, ortho (2-) substitution has been shown to have different effects. In a series of N-benzyl piperidines developed as allosteric modulators of the serotonin (B10506) transporter (SERT), an ortho-trifluoromethyl substituent resulted in a compound with little affinity for any monoamine transporter but which acted as an allosteric modulator. nih.gov This suggests that substitution at the ortho position can induce a conformational change that alters the mode of interaction with the target protein.

Aiming to optimize the interaction of benzyl-substituted piperidines with acetylcholinesterase (AChE), researchers have varied the position of electron-rich substituents on the benzyl group. ajchem-a.com These studies underscore that the positional isomerism directly impacts the binding orientation and subsequent biological response. The para position, as in the title compound, often allows the substituent to extend into a specific sub-pocket of the binding site without causing steric hindrance, which can be a consequence of ortho substitution.

Steric and Lipophilicity Effects of Aryl Substituents

The size and shape (steric factors) of the substituent dictate how well the ligand complements the topology of the receptor binding site. A bulky substituent might provide additional beneficial interactions or, conversely, cause steric clashes that prevent optimal binding. For example, in the development of acetylcholinesterase inhibitors, the N-benzylpiperidine moiety was found to interact with a key tryptophan residue in the catalytic active site via a π-π interaction, highlighting the importance of the aryl group in anchoring the ligand. nih.govnih.gov

The balance between lipophilicity and steric bulk is crucial. A substituent's contribution to lipophilicity can be estimated using parameters like cLogP or measured ΔlogD values. nih.govnih.gov For instance, replacing a hydrogen with a methyl group at the para position increases lipophilicity (ΔlogD7.4 of +0.59), while a methoxy (B1213986) group has a smaller effect (ΔlogD7.4 of +0.06). nih.gov These modifications allow for the fine-tuning of the compound's physicochemical properties to achieve a desired biological effect.

Significance of the Piperidine Ring System and its Conformation

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its structural flexibility and its ability to present substituents in a well-defined three-dimensional orientation. mdpi.com It is considered a "privileged" framework, capable of engaging with a wide array of biological targets through various interactions. mdpi.com

Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation)

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov In this conformation, substituents can occupy either an axial or an equatorial position. The orientation of the substituents is critical for proper alignment within a receptor's binding site.

For 4-substituted piperidines, such as this compound, the large hydroxymethyl group at the C4 position will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. This places the N-benzyl group in a defined spatial relationship relative to the C4 substituent, which is fundamental to its biological activity. The stability of this chair conformation ensures that the molecule presents a consistent pharmacophore to its target. While the chair is the most stable, other conformations like the twist-boat can exist, though they are generally higher in energy. nih.gov The specific conformation can be influenced by substitution patterns, which can impact the ring's three-dimensional structure and biological activity. rsc.org

Role of the Piperidine Nitrogen Substitution

The nitrogen atom of the piperidine ring is a key feature, serving as a basic center that is typically protonated at physiological pH. This positive charge can form crucial ionic interactions with acidic amino acid residues (e.g., aspartate or glutamate) in a receptor's binding pocket.

Contribution of the Hydroxymethyl Moiety to Pharmacological Profiles

The hydroxymethyl group (–CH₂OH) at the 4-position of the piperidine ring in scaffolds like this compound is a critical determinant of their pharmacological activity. Its influence stems from the unique properties of the alcohol functional group, which can engage in specific noncovalent interactions with biological targets.

Influence of the Alcohol Functional Group on Receptor Interactions

The alcohol functional group, particularly the hydroxyl (–OH) moiety, plays a significant role in mediating interactions with receptors. The primary mechanism is through the formation of hydrogen bonds, where the hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs of electrons). unina.it These interactions are crucial for the specificity and affinity of molecular recognition at the binding site. unina.it

The strength of these hydrogen bonds is highly dependent on the geometry of the drug-receptor complex, being optimal when the donor, hydrogen, and acceptor atoms are aligned. unina.it The local environment of the binding pocket also modulates the bond's strength. unina.it The presence of the hydroxyl group enhances polar interactions, which can contribute significantly to the binding affinity. nih.gov However, this is balanced by the energetic cost of desolvation, as the polar group must shed its water shell to enter a less polar binding pocket. nih.gov

Modifications and Bioisosteric Replacements of the Hydroxymethyl Group

To probe the role of the hydroxymethyl group and optimize pharmacological properties, researchers frequently employ modifications or bioisosteric replacements. A bioisostere is a chemical substituent that mimics the spatial and electronic properties of the original group, potentially leading to similar or improved biological activity. cambridgemedchemconsulting.com

One common strategy is the replacement of the hydroxyl group with other functionalities. For instance, in a series of diaryl amino piperidine delta opioid agonists, replacing a phenolic hydroxyl group with a primary amide group resulted in enhanced activity at the delta receptor and increased selectivity over mu and kappa receptors. nih.gov In a different scaffold, the replacement of a benzylic hydroxyl group with a vinyl or a homologous hydroxymethyl moiety was well tolerated by the GluN2B subunit of the NMDA receptor, indicating that the binding site can accommodate such changes. researchgate.net

Bioisosteric replacement is a key tactic in drug design to address issues of potency, selectivity, and metabolic stability. nih.gov The replacement of a hydroxymethyl group with an (E)-carboxaldehyde oxime in one series of PARP-1 inhibitors led to a several-fold increase in potency. acs.org This was attributed to the oxime moiety's ability to displace a key water molecule in the active site and form a favorable interaction with a glutamate (B1630785) residue. nih.gov

The following table summarizes selected bioisosteric replacements for hydroxyl or hydroxymethyl groups and their observed impact on pharmacological activity in various scaffolds.

| Original Functional Group | Bioisosteric Replacement | Scaffold/Target Class | Observed Pharmacological Impact | Reference |

|---|---|---|---|---|

| Phenol (-OH) | Primary Amide (-CONH₂) | Diaryl amino piperidine / Delta Opioid Agonists | Enhanced delta receptor activity and selectivity. | nih.gov |

| Benzylic Alcohol (-OH) | Vinyl (-CH=CH₂) or Homologous Hydroxymethyl (-CH₂OH) | 3-Benzazepine / GluN2B (NMDA) Antagonists | Similar binding affinity, indicating tolerance at the binding site. | researchgate.net |

| Hydroxymethyl (-CH₂OH) | (E)-carboxaldehyde oxime (-CH=NOH) | Indole / PARP-1 Inhibitors | Several-fold increase in potency. | nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. researchgate.net For piperidine methanol scaffolds, these studies provide valuable insights into the physicochemical properties that govern receptor binding and efficacy, enabling the design of more potent and selective molecules.

Identification of Physicochemical Descriptors for Biological Activity

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For piperidine derivatives, a wide array of descriptors has been used to model activities ranging from receptor binding to toxicity. nih.govnih.gov

Commonly employed descriptors can be categorized as follows:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe atomic connectivity and branching. They are often used in initial modeling due to their relative simplicity. nih.gov

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular size and shape. researchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and solubility are critical for predicting how a compound will behave in a biological system. researchgate.net

In a QSAR study of 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists, a large pool of 292 descriptors was initially calculated, from which four were selected using partial least squares (PLS) methods to build the final model. nih.gov For other piperidine derivatives, studies have identified 3D-autocorrelation descriptors, Randic molecular profiles, and RDF descriptors as being significant predictors of biological activity. researchgate.net The selection of the most relevant descriptors is a crucial step, often accomplished using statistical techniques like genetic algorithms (GA) or stepwise regression to avoid overfitting and capture the most meaningful structure-activity relationships. researchgate.net

The table below lists key physicochemical descriptor classes and their relevance in QSAR studies of piperidine scaffolds.

| Descriptor Class | Examples | Significance in Biological Activity | Reference |

|---|---|---|---|

| Lipophilicity | logP, AlogP | Governs membrane permeability and access to hydrophobic binding pockets. | researchgate.net |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences electrostatic interactions, hydrogen bonding, and reaction propensity. | mdpi.com |

| Steric/Topological | Molar refractivity, Molecular weight, Shape indices, Connectivity indices | Relates to the size and shape complementarity between the ligand and the receptor binding site. | researchgate.netnih.gov |

| 3D Field-Based | CoMFA (Steric, Electrostatic), CoMSIA (Hydrophobic, H-bond donor/acceptor) | Provides a 3D map of favorable and unfavorable interaction regions around the molecule. | mdpi.com |

Predictive Models for Receptor Binding Affinity and Efficacy

Once relevant descriptors are identified, they are used as independent variables to build a mathematical model that predicts the biological activity (the dependent variable), such as receptor binding affinity (IC₅₀, Kᵢ) or efficacy. nih.gov Various statistical and machine learning methods are employed to construct these predictive models.

Linear Methods:

Multiple Linear Regression (MLR): This is a common starting point that creates a simple linear equation relating the descriptors to the activity. researchgate.netmdpi.com

Partial Least Squares (PLS): This method is useful when the number of descriptors is large or when they are correlated with each other. nih.gov

Non-Linear Methods:

Artificial Neural Networks (ANN): These models, particularly three-layer back-propagation networks, can capture complex, non-linear relationships between structure and activity that may be missed by linear methods. nih.gov

Support Vector Machines (SVM): This machine learning technique can be used for both regression and classification tasks and has shown high predictive performance in QSAR studies of piperidine derivatives. nih.gov

Random Forests: An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov

The robustness and predictive power of a QSAR model are rigorously evaluated through internal and external validation procedures. nih.govmdpi.com Internal validation techniques like leave-one-out cross-validation (q²) ensure the model is not overfitted to the training data. nih.gov External validation, where the model is used to predict the activity of a separate set of compounds (the test set), is critical to confirm its real-world predictive ability. nih.govmdpi.com A robust model with high statistical significance (e.g., r² > 0.8 on the training set and > 0.6 on the test set) can be a powerful tool for screening virtual libraries and prioritizing the synthesis of new compounds with potentially improved receptor binding affinity and efficacy. nih.govmdpi.com

Target Specific Biological Activity and Mechanistic Investigations of Piperidine Methanol Derivatives

Anti-Parasitic Activity of Piperidine (B6355638) Methanol (B129727) Analogues

The piperidine ring is a structural moiety found in numerous compounds with demonstrated anti-parasitic, and specifically antiplasmodial, activity. nih.gov Research into 1,4-disubstituted piperidine derivatives has aimed to develop new, cost-effective antimalarials with fewer side effects and a rapid onset of action. nih.gov

Activity against Plasmodium falciparum Strains (Sensitive and Resistant)

Analogues of (1-(4-Iodobenzyl)piperidin-4-yl)methanol have shown significant efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, the parasite responsible for the most severe form of malaria. nih.govdoaj.org Studies on a series of 1,4-disubstituted piperidines revealed that several alcohol analogues exhibited potent activity. For instance, compounds featuring a 4-fluorophenyl methanol group at the piperidine's 4-position, and various substituted benzyl (B1604629) groups at the 1-position, were particularly effective.

Notably, some of these compounds displayed greater potency against the resistant Dd2 and W2 strains than the sensitive 3D7 strain. nih.govdoaj.org For example, analogues such as [1-(4-fluorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol and [1-(3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol showed IC50 values in the low micromolar range against resistant strains. doaj.org This suggests that their mechanism of action may differ from that of chloroquine, making them promising candidates for overcoming existing drug resistance. nih.gov

Table 1: Antiplasmodial Activity of Piperidine Methanol Analogues against P. falciparum Strains

| Compound Analogue | Resistant Strain IC50 (μg/mL) | Sensitive Strain IC50 (μg/mL) | Reference |

|---|---|---|---|

| [1-(4-Fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol | 1.03–2.52 | 2.51–4.43 | doaj.org |

| [1-(3,4-Dichlorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol | 1.03–2.52 | 2.51–4.43 | doaj.org |

| [1-(4-Bromobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol | 1.03–2.52 | 2.51–4.43 | doaj.org |

Evaluation of Selectivity Indices in Antiplasmodial Assays

A crucial factor in drug development is the selectivity index (SI), which measures the ratio of a compound's cytotoxicity against host cells to its activity against the parasite. A higher SI value indicates a more favorable safety profile. Piperidine methanol analogues have demonstrated promising selectivity.

In one study, the cytotoxicity of active antiplasmodial compounds was assessed using LLC-MK2 monkey kidney epithelial cells. researchgate.net The results showed that several alcohol analogues had high SI values, ranging from 17 to as high as 182. doaj.orgresearchgate.net Another study, using Human Umbilical Vein Endothelial Cells (HUVEC), also found that active piperidine derivatives exhibited varied but often favorable SI values. nih.gov For instance, one highly active compound showed an SI of 26.7 against the 3D7 strain. nih.gov These high SI values suggest a low risk of toxicity to mammalian cells at concentrations effective against the parasite, marking them as promising hits for further development. researchgate.net

Table 2: Selectivity Indices of Piperidine Analogues

| Compound Type | Cell Line for Cytotoxicity | Selectivity Index (SI) Range | Reference |

|---|---|---|---|

| Piperidine Methanol Analogues | LLC-MK2 | 17–182 | doaj.orgresearchgate.net |

| 1,4-Disubstituted Piperidine Derivatives | HUVEC | Up to >155 | nih.govarkat-usa.org |

Role of the Hydroxyl Group in Antiplasmodial Efficacy

The structure-activity relationship of these compounds indicates that the hydroxyl group of the methanol moiety plays a significant role in their antiplasmodial activity. Studies comparing ketone, amine, and alcohol analogues found that the alcohol derivatives were consistently the most active and selective group. doaj.org This suggests that the hydroxyl group at the 4-position of the piperidine ring contributes significantly to the compounds' efficacy. doaj.orgresearchgate.net While the precise interaction is not fully elucidated, it is hypothesized that the hydroxyl group may form crucial hydrogen bonds with the biological target within the parasite, enhancing binding affinity and inhibitory action. nih.gov The retention of the hydroxyl group is often a key consideration in the synthesis of active piperidine derivatives. nih.gov

Proposed Mechanisms of Anti-Parasitic Action

The exact mechanism of action for many piperidine methanol derivatives is still under investigation, but several potential targets have been proposed. A leading hypothesis for some piperidine-containing antimalarials is the inhibition of the Plasmodium proteasome. mmv.orglatrobe.edu.aumalariaworld.orgnih.gov The proteasome is essential for protein degradation and homeostasis in the parasite, and its inhibition leads to rapid cell death. nih.gov Cryo-electron microscopy studies of other piperidine carboxamides have shown that they can bind non-covalently to a unique, unexplored pocket at the interface of the β5, β6, and β3 subunits of the parasite's proteasome, a site that differs from the human proteasome, which accounts for their selectivity. mmv.orglatrobe.edu.au

Other potential mechanisms for quinoline-piperidine conjugates include the inhibition of hemozoin formation, a process vital for the parasite to detoxify heme released from hemoglobin digestion. nih.gov Additionally, some piperidine derivatives have been shown to inhibit plasmepsins, a family of aspartic proteases involved in hemoglobin breakdown. tandfonline.com

Ligand Interactions with Neurotransmitter and Other Receptors for Piperidine Methanol Analogues

Beyond their anti-parasitic effects, piperidine-based structures are well-known for their interaction with receptors in the central nervous system, particularly sigma (σ) receptors.

Affinity for Sigma (σ) Receptors (σ1 and σ2)

This compound and its analogues are part of a class of 1,4-disubstituted piperidines that show significant affinity for sigma receptors. nih.govnih.govnih.gov These receptors are implicated in a variety of neurological processes and are therapeutic targets for conditions ranging from neuropathic pain to cancer. unict.it

Binding assays have revealed that these compounds generally exhibit high affinity for the σ1 receptor, with lower to moderate affinity for the σ2 subtype. nih.govuniba.it Structure-activity relationship studies highlight several key features for high affinity:

The Benzyl Group: Substitution on the benzyl ring significantly influences binding. Halogen substitutions, such as chloro, bromo, or iodo at the para-position, are often associated with high affinity. nih.govnih.gov The unsubstituted N-benzylpiperidin-4-yl scaffold itself can display nanomolar affinity for σ1 receptors. nih.gov

The Piperidine Moiety: The piperidine ring is considered a crucial pharmacophore for sigma receptor binding. researchgate.net Its basic nitrogen atom is a key interaction point.

The 4-Position Substituent: The nature of the group at the 4-position also modulates affinity. A study comparing different side chains found that a methanol group afforded a high σ1 receptor affinity (Ki = 12.4 nM). acs.org

These structural features make piperidine methanol derivatives potent and often selective ligands for the σ1 receptor, suggesting their potential for development as CNS-targeted therapeutics or imaging agents. nih.gov

Table 3: Sigma Receptor Affinity for Representative Piperidine Analogues

| Compound Analogue | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | nih.gov |

| 2-{[4-(Benzyl)-1-piperidin-1-yl]...}ethanone (Compound 1) | 3.2 | - | nih.gov |

| 1-[ω-(4-Chlorophenoxy)ethyl]-4-methylpiperidine | 0.34–1.18 | 52.3–809 | uniba.it |

| Piperidine with Methanol Side Chain (Compound 26) | 12.4 | - | acs.org |

Binding to Serotonin (B10506) 5-HT2A Receptors and Potential as Tracers

Derivatives of the (1-benzylpiperidin-4-yl)methanol scaffold have been investigated as potent ligands for the serotonin 5-HT2A receptor, a key target in neuroscience for understanding neuropsychiatric disorders and for the development of therapeutics. The structure-activity relationship (SAR) of these compounds reveals that substitutions on both the N-benzyl and the phenyl rings are critical determinants of binding affinity and selectivity. nih.gov

Research into 2,5-dimethoxyphenylpiperidines has identified them as a novel class of selective 5-HT2A receptor agonists. nih.gov The specific substitution pattern on the phenyl ring significantly influences agonist potency. For instance, incorporating the phenethylamine side chain into a piperidine ring can drastically alter activity, with one enantiomer showing a significant drop in potency while the other retains high affinity and gains selectivity over the related 5-HT2C receptor. acs.org This highlights the importance of the stereo- and conformational orientation of the molecule for effective receptor interaction. acs.org

The potential for these piperidine-based ligands to serve as imaging agents, or tracers, for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) is of significant interest. The introduction of a halogen, such as the iodine atom in this compound, provides a site for radiolabeling. Such radiolabeled tracers would enable the in vivo visualization and quantification of 5-HT2A receptors in the brain, offering valuable tools for diagnosing and understanding the progression of various neurological and psychiatric conditions.

Interactions with Dopamine (B1211576) Receptors

The piperidine scaffold is a versatile platform that has been extensively modified to target various dopamine receptor subtypes, with a particular focus on achieving selectivity. Studies have shown that 4-substituted piperidine derivatives can act as high-affinity and selective ligands for the human dopamine D4 receptor. nih.govdrugbank.com The D4 receptor is implicated in several neuropsychiatric disorders, including schizophrenia and ADHD, making selective antagonists valuable as potential therapeutic agents and research tools.

Structure-activity relationship studies have explored various modifications to the core piperidine structure. For example, in a series of 4-heterocyclylpiperidines, it was found that a 4-chlorophenyl group attached to a pyrazole ring, a 4-substituted piperidine, and a phenethyl group on the basic nitrogen were optimal for high D4 affinity. drugbank.com Replacing the pyrazole with other heterocycles like isoxazoles and pyrimidines led to compounds with nanomolar antagonist activity at the D4 receptor, demonstrating over 500-fold selectivity against the D2 receptor and over 200-fold selectivity against the D3 receptor. drugbank.com

Further research on piperidine antagonists linked to a 3,4-dihydroquinolin-2(1H)-one moiety showed that derivatives bearing a terminal benzyl group, similar to the core structure of this compound, exhibited high D4 receptor affinity and selectivity. mdpi.com The 4-benzylpiperidine derivative in this series emerged as a particularly interesting compound, behaving as a potent D4 antagonist. mdpi.com These findings underscore that the N-benzylpiperidine framework is a key pharmacophore for achieving potent and selective D4 receptor antagonism.

Chemokine Receptor Antagonism (e.g., CXCR4)

The C-X-C chemokine receptor type 4 (CXCR4) and its endogenous ligand, SDF-1 (CXCL12), play a crucial role in numerous physiological and pathological processes, including HIV entry into cells, cancer metastasis, and stem cell mobilization. google.comthno.orggoogleapis.com Consequently, small-molecule antagonists of the CXCR4 receptor are considered promising therapeutic agents for a range of diseases. google.comgoogleapis.com

The benzylpiperidine scaffold, central to the structure of this compound, has been identified as a key structural motif in the development of CXCR4 antagonists. Patent literature discloses a class of compounds featuring the (1-benzylpiperidin-4-yl)oxy moiety that act as antagonists of the CXCR4 receptor. google.com These compounds are proposed for use in conditions that respond to CXCR4 antagonism, such as cancer, HIV/AIDS, and for promoting the mobilization and release of stem cells prior to harvesting. google.comgoogleapis.com The development of (1-benzylpiperidin-4-yl)methanamine derivatives as CXCR4 antagonists further solidifies the importance of this scaffold in targeting the chemokine receptor. nih.gov

Enzyme Inhibition Studies of Related Piperidine Scaffolds

Histone Acetyltransferase (HAT) Inhibition (e.g., p300/CBP)

Histone acetyltransferases (HATs), particularly the homologous proteins p300 and CREB-binding protein (CBP), are critical regulators of gene transcription through the acetylation of histone lysine residues. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. nih.gov

Screening and medicinal chemistry efforts have led to the discovery of novel inhibitors of p300/CBP that are competitive with histone substrates. nih.gov Notably, a series of compounds featuring a piperidine-containing substituent demonstrated potent inhibitory activity against the p300 HAT domain. nih.gov The structure-activity relationship in this series showed that replacing a polar primary amine with a less polar piperidine group improved the inhibitory activity significantly. nih.gov The most potent inhibitors from this class exhibit high selectivity for p300/CBP over other HATs like PCAF and Myst3. nih.gov

| Compound | p300 HAT IC₅₀ (μM) | CBP HAT IC₅₀ (μM) |

|---|---|---|

| Piperidine-containing Compound 6 | 1.6 | N/A |

| Optimized Piperidine Derivative 12 | 0.62 | 1.2 |

Data sourced from reference nih.gov. N/A indicates data not available.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential for treating neurodegenerative diseases, inflammation, and cancer. acs.orgnih.gov A new class of reversible MAGL inhibitors has been developed based on a benzylpiperidine scaffold. acs.orgnih.gov

Among these, several derivatives have shown potent and selective inhibition of MAGL. The initial benzylpiperidine MAGL inhibitor showed encouraging results with an IC₅₀ value of 133.9 nM. acs.orgnih.gov Structural modifications, such as the introduction of halogen atoms (chlorine or bromine) on the phenolic ring, were found to maintain or slightly improve the inhibitory activity. acs.orgnih.gov Further optimization of the benzylpiperidine scaffold led to the identification of compounds with IC₅₀ values in the low nanomolar range. nih.gov These compounds act via a reversible and competitive mechanism and exhibit high selectivity for MAGL over other components of the endocannabinoid system, such as FAAH and cannabinoid receptors CB1 and CB2. nih.gov

| Compound Derivative | MAGL IC₅₀ (nM) |

|---|---|

| Benzylpiperidine Compound 7 | 133.9 |

| para-Chloro Derivative 10c | 124.6 |

| meta-Chloro Derivative 10d | 107.2 |

| meta-Bromo Derivative 10e | 109.4 |

| Optimized Derivative 13 | 2.0 |

Acetylcholinesterase (AChE) and Urease Inhibition

The piperidine scaffold is a common feature in inhibitors of various enzymes, including acetylcholinesterase (AChE) and urease. AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, while urease inhibitors have applications in treating infections caused by urease-producing bacteria like Helicobacter pylori. mdpi.comnih.gov

A variety of N-substituted piperidine derivatives have been synthesized and evaluated for their urease inhibitory potential, with activities depending on the nature of the substituent. nih.gov In the context of AChE inhibition, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been developed as potential anti-Alzheimer's agents. nih.gov One derivative, featuring an ortho-fluoro substitution on the phenyl ring, was identified as a highly potent AChE inhibitor, demonstrating significantly greater activity than the reference drug donepezil. nih.gov Molecular docking studies suggest these compounds interact with key amino acid residues, such as tyrosine 121, in the active site of AChE. nih.gov

| Compound Series | Target Enzyme | Most Potent Derivative IC₅₀ | Reference Drug IC₅₀ |

|---|---|---|---|

| N-Substituted Piperidines | Urease | 31.97 µM | N/A |

| 1-Benzylpiperidine Phenylacetates | AChE | 5.10 µM (Compound 19) | 1.19 µM (Galantamine) |

| N-(2-(piperidin-1-yl)ethyl)benzamides | AChE | 13 nM (Compound 5d) | 0.6 µM (Donepezil) |

Data sourced from references mdpi.comnih.govnih.gov. N/A indicates data not available.

Antiviral Activity: A Structural Component in HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI) Inhibition

The quest for novel and potent inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral life cycle, has led to the exploration of diverse chemical scaffolds. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing conformational changes that disrupt its catalytic activity. The 1,4-disubstituted piperidine framework has been identified as a viable scaffold for the design of new NNRTIs.

While direct inhibitory data for this compound against HIV-1 RT is not extensively documented in publicly available research, its structural components are present in known NNRTIs. Structure-activity relationship (SAR) studies on related piperidine-linked aminopyrimidine derivatives have highlighted the importance of the N-benzyl group for broad potency against both wild-type and drug-resistant mutant viruses researchgate.net. The benzyl group is thought to interact with a hydrophobic pocket within the NNRTI binding site.

The presence of a halogen atom, such as iodine, on the benzyl ring can significantly influence the compound's properties. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, can enhance binding affinity and specificity to the target protein. In the context of the NNRTI binding pocket, the 4-iodo substituent on the benzyl ring of this compound could potentially form such interactions with amino acid residues, thereby contributing to its inhibitory activity. Further molecular docking and enzymatic assays are necessary to elucidate the precise binding mode and inhibitory potency of this specific compound.

Broader Biological Activities and Mechanistic Hypotheses of 1,4-Disubstituted Piperidines

Beyond its potential as an antiviral agent, the 1,4-disubstituted piperidine scaffold, as exemplified by this compound, has been investigated for a range of other biological activities.

Anti-Proliferative Activity and Induction of Apoptosis

A significant body of research points to the anti-proliferative and apoptosis-inducing capabilities of 1,4-disubstituted piperidine derivatives in various cancer cell lines. SAR studies have revealed that the nature of the substituents at the 1 and 4 positions of the piperidine ring is crucial for cytotoxic activity nih.gov. The presence of aromatic groups at these positions is often associated with enhanced potency nih.gov.

The proposed mechanisms through which these compounds exert their anti-proliferative effects are multifaceted. One key mechanism involves the induction of apoptosis, or programmed cell death. Studies on related piperidine derivatives have shown that they can trigger apoptosis through both intrinsic and extrinsic pathways researchgate.netresearchgate.net. This can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases, which are key executioner enzymes in the apoptotic cascade nih.gov.

For instance, certain piperine (B192125) derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 researchgate.net. The activation of the p53 tumor suppressor pathway has also been implicated in the apoptotic effects of some piperidine compounds researchgate.net. The this compound moiety, with its lipophilic 4-iodobenzyl group, may facilitate cell membrane permeability and interaction with intracellular targets, thereby initiating the apoptotic cascade.

| Cell Line | Compound Type | Observed Effect | Potential Mechanism |

| HeLa (Cervical Cancer) | Piperine | Induction of apoptosis, cell growth inhibition | Increased ROS, nuclear condensation |

| Breast Cancer Cells | Piperine Derivative | Antitumor activity, G1/S cell cycle arrest, apoptosis | Activation of MDM2-p53 pathway |

| Various Cancer Cell Lines | 1,4-disubstituted piperidines | Cytostatic activity | Novel mechanism of action suggested by NCI COMPARE analysis |

Potential Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. The 1,4-disubstituted piperidine scaffold has been explored as a source of new antitubercular compounds. While direct studies on the antitubercular activity of this compound are limited, research on related structures provides valuable insights.

For example, certain derivatives of (1-(4-Chlorobenzyl)piperidin-4-yl)methanol have demonstrated significant antitubercular activity . The presence of a halogen on the benzyl ring appears to be a favorable feature for this activity. The increased lipophilicity imparted by the halogen atom may enhance the compound's ability to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis.

The potential mechanisms of action for these compounds are still under investigation. However, it is hypothesized that they may target essential enzymes involved in mycobacterial cell wall synthesis or other vital cellular processes. In silico studies, such as molecular docking, could help identify potential molecular targets for this compound within the mycobacterium.

| Compound Type | M. tuberculosis Strain(s) | Activity |

| 1,2,4-trisubstituted piperazines | H37Rv | Antitubercular activity reported |

| Substituted 7-Methyl and 7-Formylindolizines | H37Rv and MDR strains | Significant inhibitory activity |

| Pyrrolyl Benzohydrazide Derivatives | Not specified | Potential repurposed candidates against lung cancer |

General Considerations for Molecular Targets and Pathways

The diverse biological activities of 1,4-disubstituted piperidines suggest that they may interact with multiple molecular targets and influence various cellular pathways. The specific pharmacological profile of a given derivative is determined by the nature and orientation of its substituents.

The N-benzyl group, a common feature in this class of compounds, can participate in π-π stacking and hydrophobic interactions with protein targets. The substituent on the benzyl ring, such as the iodine atom in this compound, can further modulate these interactions and introduce the potential for halogen bonding. The hydroxymethyl group at the 4-position of the piperidine ring can act as a hydrogen bond donor and acceptor, contributing to the molecule's binding affinity and solubility.

Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, are valuable tools for predicting the molecular targets and understanding the SAR of these compounds nih.govnih.gov. These in silico approaches can guide the design and synthesis of more potent and selective piperidine-based therapeutic agents.

Computational Approaches in the Design and Analysis of Piperidine Methanols

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule when bound to a second. In the context of drug design, it is employed to forecast the interaction between a ligand, such as (1-(4-Iodobenzyl)piperidin-4-yl)methanol, and the binding site of a target protein.

Molecular docking simulations are instrumental in predicting how a flexible ligand like this compound fits into the active site of a biological target. For analogous N-benzylpiperidine compounds, such as the acetylcholinesterase (AChE) inhibitor Donepezil (E2020), docking studies have successfully predicted their binding conformations. nih.gov These studies generate numerous possible binding poses and rank them based on scoring functions that estimate the binding affinity.

Beyond predicting the binding pose, docking simulations provide a detailed map of the interactions between the ligand and the amino acid residues of the target protein. nih.gov For benzylpiperidine derivatives, these interactions are multifaceted. The benzyl (B1604629) ring often participates in π-π stacking or hydrophobic interactions with aromatic residues like tryptophan (Trp) and phenylalanine (Phe). nih.gov The protonated nitrogen of the piperidine (B6355638) ring can form crucial cation-π interactions with aromatic residues or salt bridges with acidic residues such as aspartic acid (Asp). nih.govnih.gov The hydroxyl group of the methanol (B129727) moiety is a potential hydrogen bond donor and acceptor, allowing it to form specific hydrogen bonds with polar residues in the binding site. nih.gov

The 4-iodo substituent on the benzyl ring can also play a significant role. The iodine atom can form halogen bonds—a specific type of non-covalent interaction—with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, potentially enhancing binding affinity and selectivity. Docking analyses of similar compounds have revealed that such interactions are critical for the potency of inhibitors. nih.govnih.gov

Table 1: Predicted Amino Acid Interactions for Benzylpiperidine Analogs in Target Proteins

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues | Reference(s) |

| Cation-π / Ionic | Piperidine Nitrogen (NH+) | Trp84, Asp72 | nih.gov |

| π-π Stacking | Benzyl Ring | Trp84, Phe330, Trp279 | nih.gov |

| Hydrophobic | Benzyl Ring, Piperidine | Trp84, Phe330, Tyr70 | nih.gov |

| Hydrogen Bonding | Methanol Hydroxyl (-OH) | Ser, Thr, Gln, Asp, Glu | nih.gov |

| Halogen Bonding | Benzyl Iodine (-I) | Carbonyl oxygens, Ser, Thr | N/A |

Fragment-Based Drug Design (FBDD) and Virtual Screening Applications

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a target protein. rsc.orgnih.gov The N-benzyl piperidine motif is a well-established and valuable scaffold in medicinal chemistry. nih.gov In an FBDD approach, this compound can be deconstructed into its core fragments: the 4-iodobenzyl group and the piperidine-4-yl-methanol core. These or similar fragments can be screened to identify initial, low-affinity binders, which are then grown or linked together to create more potent lead compounds. rsc.orgresearchgate.net

Virtual screening is a complementary computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.commdpi.com Using a known structure of a target protein, millions of compounds can be docked into the active site in silico. Compounds like this compound can be identified as potential "hits" from these large databases, which are then prioritized for experimental testing. nih.govresearchgate.net This approach significantly accelerates the initial stages of drug discovery. mdpi.com

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a powerful technique in rational drug design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov A pharmacophore model for a ligand like this compound would typically include features such as a hydrophobic/aromatic center (the iodobenzyl group), a hydrogen bond donor/acceptor (the hydroxyl group), and a positive ionizable feature (the piperidine nitrogen). nih.govdergipark.org.tr

This abstract model serves as a 3D query to search compound databases for novel molecules that possess the same essential features, even if their underlying chemical scaffolds are different. dergipark.org.tr It is also used to guide the optimization of existing leads; for example, by suggesting modifications to this compound that could enhance its interaction with a key pharmacophoric feature on the target protein, thereby improving its potency or selectivity. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Corresponding Chemical Moiety | Role in Molecular Recognition | Reference(s) |

| Aromatic/Hydrophobic | 4-Iodobenzyl Ring | Occupies hydrophobic pockets; participates in van der Waals and π-π interactions. | nih.gov |

| Positive Ionizable | Piperidine Nitrogen | Forms ionic bonds or cation-π interactions at physiological pH. | nih.gov |

| Hydrogen Bond Donor | Methanol Hydroxyl (-OH) | Donates a hydrogen to an acceptor group (e.g., C=O) on the target. | nih.gov |

| Hydrogen Bond Acceptor | Methanol Hydroxyl (-OH) | Accepts a hydrogen from a donor group (e.g., N-H) on the target. | nih.gov |

| Halogen Bond Donor | Iodine Atom | Forms specific halogen bonds with electron-rich atoms. | N/A |

Application of Force Fields in Structural Optimization and Energy Minimization

Underpinning all molecular simulation techniques, including docking and MD, is the force field—a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.gov Force fields like OPLS (Optimized Potentials for Liquid Simulations), GAFF (General Amber Force Field), and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are used to calculate the forces between atoms and, consequently, the total energy of a given molecular conformation. rsc.orgnih.gov

Before a docking or MD simulation, the 3D structure of this compound must be optimized to find its lowest energy conformation, a process known as energy minimization. nih.govresearchgate.net The force field is applied to systematically adjust the coordinates of the atoms until a stable, low-energy structure is achieved. This ensures that the simulations begin with a physically realistic representation of the molecule, which is critical for obtaining accurate predictions of binding affinity and dynamics. researchgate.netscispace.com

Table 3: Common Force Fields in Molecular Modeling

| Force Field Name | Developer/Origin | Typical Application Areas | Reference(s) |

| OPLS4 | Schrödinger, LLC (based on Jorgensen's work) | Small organic molecules, proteins, liquid simulations | nih.govresearchgate.net |

| GAFF | University of California, San Francisco (UCSF) | General organic molecules, drug-like compounds | rsc.org |

| CHARMM | Harvard University (Martin Karplus lab) | Proteins, nucleic acids, lipids, carbohydrates | rsc.org |

| MM3 | Norman Allinger's group | Small organic molecules, conformational analysis | rsc.org |

Mentioned Compounds

Chemoinformatics and Database Mining for Related Bioactive Structures

Chemoinformatics and database mining have become indispensable tools in modern drug discovery for identifying novel bioactive structures. These computational approaches enable the efficient screening of vast chemical libraries to find molecules with the potential to interact with specific biological targets. For scaffolds like piperidine methanols, which are prevalent in many therapeutic agents, these techniques are crucial for navigating the extensive chemical space and pinpointing promising candidates for further development. The general workflow involves a multi-step process that starts with the compilation of large compound databases and progressively filters them down to a manageable number of high-potential hits for experimental validation.

The foundation of any database mining effort is the availability of large, curated chemical databases. These repositories contain millions of compounds, each with associated structural and, in some cases, bioactivity data. Prominent examples include:

ZINC: A free database of commercially available compounds for virtual screening, containing over 35 million purchasable compounds in ready-to-dock 3D formats. nih.gov

ChEMBL: A large-scale bioactivity database that contains data extracted from medicinal chemistry literature, including information on drug targets, bioassays, and the properties of tested compounds. nih.gov

PubChem: A public repository for information on chemical substances and their biological activities, providing a vast resource for linking chemical structures to biological data. researchgate.net

Vendor-Specific Databases: Chemical suppliers like Enamine and MolPort offer massive databases of synthesizable or readily available compounds, often numbering in the billions, which can be screened virtually. researchgate.net

The process of mining these databases for bioactive structures related to piperidine methanols, including N-benzyl piperidines, typically follows a structured virtual screening cascade. researchgate.netnih.gov This workflow is designed to maximize efficiency by using less computationally intensive methods to filter the largest number of compounds initially, followed by more accurate, but slower, methods for the refined subset.

Interactive Data Table: A General Virtual Screening Workflow

| Step | Method | Description | Size of Library (Typical) |

| 1 | Library Preparation & Filtering | Initial filtering of large databases based on physicochemical properties (e.g., Lipinski's Rule of Five), removal of undesirable functional groups, and generation of 3D conformers. | > 1 billion compounds |

| 2 | Pharmacophore-Based Screening | A pharmacophore model is created based on the known interactions of active ligands or the structure of the target's binding site. This model, defining the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers), is used to rapidly screen the library. nih.govresearchgate.net | 1-10 million compounds |

| 3 | Molecular Docking | The remaining compounds are "docked" into the 3D structure of the biological target. Scoring functions are used to predict the binding affinity and pose of each ligand, ranking them based on their potential to interact favorably with the target. | 10,000 - 100,000 compounds |

| 4 | Refinement and Rescoring | The top-ranked compounds from docking are subjected to more rigorous computational analysis, such as molecular dynamics simulations or more advanced scoring functions (e.g., free energy calculations), to improve the accuracy of the binding prediction. | 100 - 1,000 compounds |

| 5 | Hit Selection and Experimental Validation | A final selection of the most promising compounds is made based on a combination of scoring, visual inspection of binding modes, and chemical diversity. These compounds are then purchased or synthesized for in vitro biological testing. | 10 - 100 compounds |

Detailed Research Findings

While specific database mining campaigns for "this compound" are not extensively published, numerous studies on structurally related piperidine derivatives illustrate the power of these methods. The N-benzyl piperidine motif, a core feature of the subject compound, is frequently utilized by medicinal chemists to fine-tune efficacy and physicochemical properties, making it a common search query in chemoinformatic studies. nih.gov

One representative example is the discovery of novel inhibitors for protein kinases, a major class of drug targets. In a typical study, a virtual screening workflow is employed to identify new kinase inhibitors from large compound databases. nih.gov For instance, a pharmacophore model might be developed based on the hinge-binding region common to many kinase inhibitors. This model would specify the need for hydrogen bond donors and acceptors in a particular spatial arrangement. This pharmacophore would then be used to screen a multi-million compound library, like the ZINC database, to retrieve a subset of molecules that fit the model. These hits would then be subjected to molecular docking into the ATP-binding site of a specific kinase.

In a hypothetical screening for inhibitors of a particular kinase, a benzylpiperidine derivative could be identified as a promising hit. The rationale for its selection would be based on several factors:

Favorable Docking Score: Indicating a strong predicted binding affinity.

Key Interactions: The piperidine nitrogen might form a crucial hydrogen bond with the kinase hinge region, while the benzyl group could occupy a hydrophobic pocket. The methanol group at the 4-position could form additional hydrogen bonds with nearby residues, enhancing binding affinity and selectivity.

Novelty of the Scaffold: The identified compound might represent a new chemical class of inhibitors for the target kinase.

The table below illustrates the kind of data that would be generated from such a virtual screening campaign for a hypothetical set of benzylpiperidine derivatives.

Interactive Data Table: Representative Virtual Screening Hits for a Hypothetical Kinase Target

| Compound ID | Structure (Simplified) | Pharmacophore Fit Score | Docking Score (kcal/mol) | Key Predicted Interactions |

| ZINC12345678 | N-benzylpiperidin-4-ol | 0.85 | -9.2 | H-bond from piperidine-N to hinge; H-bond from 4-OH to DFG motif |

| ZINC23456789 | (1-(4-chlorobenzyl)piperidin-4-yl)methanol | 0.91 | -10.5 | H-bond from piperidine-N to hinge; Hydrophobic interaction from chlorobenzyl group; H-bond from methanol-OH |

| ZINC34567890 | 1-(4-iodobenzyl)piperidin-4-amine | 0.88 | -9.8 | H-bond from piperidine-N to hinge; Halogen bond from iodo-group; H-bond from 4-amine |

| ZINC45678901 | (1-benzylpiperidin-3-yl)methanol | 0.79 | -8.7 | H-bond from piperidine-N to hinge; H-bond from methanol-OH |

These chemoinformatic and database mining approaches significantly accelerate the drug discovery process. They allow researchers to explore a vast and diverse chemical space in a cost-effective and time-efficient manner, ultimately increasing the probability of finding novel, potent, and selective bioactive molecules with desirable therapeutic properties. The N-benzyl piperidine scaffold, as seen in compounds like "this compound," remains an important motif that is frequently identified and optimized through these powerful computational techniques. nih.govresearchgate.net

Future Research Directions and Translational Potential

Expansion of Chemical Libraries based on the Piperidine (B6355638) Methanol (B129727) Core Structure

The piperidine methanol scaffold is a versatile starting point for the generation of extensive chemical libraries. The unique ability of piperidine to be combined with various molecular fragments allows for the creation of new drug candidates with a wide range of potential pharmacological effects. clinmedkaz.org By systematically modifying the core structure of (1-(4-Iodobenzyl)piperidin-4-yl)methanol, researchers can explore a vast chemical space to identify analogues with improved potency, selectivity, and pharmacokinetic profiles.

Future efforts in this area will likely focus on several key modifications:

Substitution on the Piperidine Ring: Introducing substituents at various positions on the piperidine ring can significantly influence the compound's interaction with biological targets.

Alteration of the Benzyl (B1604629) Moiety: Replacing the iodobenzyl group with other substituted aromatic or heteroaromatic rings can lead to the discovery of compounds with novel activities.

Modification of the Methanol Group: Esterification, etherification, or replacement of the hydroxyl group with other functional groups can modulate the compound's physicochemical properties, such as solubility and membrane permeability.

The development of such libraries will be crucial for establishing comprehensive structure-activity relationships (SAR), guiding the rational design of next-generation therapeutic agents.

Exploration of Novel Biological Targets for Therapeutic Intervention

Derivatives of the piperidine scaffold have shown promise in a multitude of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. clinmedkaz.orgajchem-a.com The structural characteristics of this compound suggest its potential to interact with a diverse array of biological targets.

Future research will aim to identify and validate novel molecular targets for this class of compounds. Some promising areas of exploration include:

G Protein-Coupled Receptors (GPCRs): Many drugs containing a piperidine core target GPCRs, which are involved in a wide range of physiological processes.

Ion Channels: The piperidine moiety is a known modulator of various ion channels, making this a fertile area for investigation.

Enzymes: The specific functional groups of this compound could enable it to act as an inhibitor or modulator of various enzymes. For instance, piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease. ajchem-a.com

High-throughput screening of chemical libraries based on the piperidine methanol core against diverse panels of biological targets will be instrumental in uncovering new therapeutic opportunities.

Development of Advanced Methodologies for Synthesis and Characterization

Efficient and versatile synthetic routes are paramount for the exploration of the chemical space around this compound. While classical methods for the synthesis of piperidine derivatives are well-established, the development of more advanced and efficient methodologies remains an active area of research. nih.gov

Future advancements in synthetic chemistry that could impact the development of analogues of this compound include:

Catalytic Asymmetric Synthesis: The development of methods to introduce chirality into the piperidine ring in a controlled manner can lead to the discovery of stereoisomers with improved therapeutic indices.

Flow Chemistry: The use of continuous flow reactors can enable the rapid and scalable synthesis of piperidine derivatives, accelerating the drug discovery process.

Novel Cyclization Strategies: The discovery of new chemical reactions to construct the piperidine ring can provide access to novel and diverse molecular architectures. nih.gov

In parallel, advanced analytical techniques will be crucial for the thorough characterization of newly synthesized compounds, ensuring their purity, identity, and conformational integrity.

Integration of In Silico and Experimental Approaches for Accelerated Discovery

The integration of computational, or in silico, methods with traditional experimental approaches offers a powerful strategy to expedite the drug discovery and development process. globalresearchonline.netlongdom.org These computational tools can be leveraged at various stages, from hit identification to lead optimization. frontiersin.org

For compounds related to this compound, a synergistic approach could involve:

Virtual Screening: Using the three-dimensional structure of a target protein, large virtual libraries of piperidine methanol derivatives can be screened to identify potential binders. longdom.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of novel analogues based on their chemical structure, guiding the design of more potent compounds. globalresearchonline.net

Molecular Docking and Dynamics Simulations: These techniques can provide detailed insights into the binding mode of piperidine derivatives with their biological targets, facilitating the rational design of molecules with improved affinity and selectivity. nih.govnih.gov

By prioritizing the synthesis and testing of compounds with the highest predicted activity, this integrated approach can significantly reduce the time and cost associated with drug discovery.

Opportunities for Radiopharmaceutical Development (e.g., SPECT/PET Tracers)

The presence of an iodine atom in this compound makes it an attractive candidate for the development of radiopharmaceuticals for nuclear imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govmdpi.com These non-invasive imaging modalities play a crucial role in the diagnosis and management of various diseases, including cancer and neurological disorders. nih.govresearchgate.net

By replacing the stable iodine atom with a radioactive isotope, such as iodine-123 for SPECT or iodine-124 for PET, this compound can be transformed into a radiotracer. The resulting radiolabeled compound would be designed to accumulate in specific tissues or organs, allowing for their visualization and functional assessment.

The development of such a radiotracer would require:

Radiolabeling Chemistry: Establishing efficient and reproducible methods for the incorporation of the radioisotope into the molecule. nih.gov

In Vitro and In Vivo Evaluation: Characterizing the radiotracer's binding affinity and selectivity for its target, as well as its pharmacokinetic properties and biodistribution in animal models. purdue.edu

The successful development of a SPECT or PET tracer based on this scaffold could provide a valuable new tool for clinical diagnostics and biomedical research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(4-Iodobenzyl)piperidin-4-yl)methanol, and how do reaction conditions impact yield?

- Methodology : A common approach involves coupling ethyl isonipecotate with 4-iodobenzyl derivatives using EDCI/HOBt as coupling agents, followed by reduction of the ester to the alcohol with DIBALH . Key variables include temperature (−10°C to room temperature for reduction) and solvent choice (THF for DIBALH). Yield optimization requires precise stoichiometric control of reagents and inert atmosphere conditions.

- Data Analysis : Yields for analogous piperidinylmethanol syntheses range from 75–90%, with impurities often arising from over-reduction or incomplete coupling. Chromatographic purification (e.g., silica gel) is critical .

Q. How is the structural integrity of this compound validated post-synthesis?

- Techniques :

- NMR : NMR should show distinct signals for the piperidine ring (δ 2.2–3.5 ppm), aromatic protons (δ 7.2–7.8 ppm for the 4-iodobenzyl group), and the methanol group (δ 3.4–3.7 ppm) .

- Mass Spectrometry : Exact mass should match the molecular formula (calculated [M+H]: 330.04).

- HPLC : Purity >95% is standard, with mobile phases often combining methanol and buffered solutions (e.g., sodium acetate/1-octanesulfonate, pH 4.6) .

Q. What are the primary pharmacological targets of piperidinylmethanol derivatives, and how does the 4-iodobenzyl substituent influence activity?

- Mechanistic Insight : Piperidine derivatives frequently target CNS receptors (e.g., 5-HT, dopamine) due to their structural mimicry of endogenous ligands. The 4-iodobenzyl group enhances lipophilicity and may improve blood-brain barrier penetration. Iodine’s electronegativity can also modulate receptor-binding affinity compared to chloro or methyl analogs .

Advanced Research Questions

Q. How can conflicting data on receptor-binding affinities for iodinated vs. non-iodinated analogs be resolved?

- Experimental Design :

- Perform competitive binding assays (e.g., radioligand displacement) under standardized conditions (pH 7.4, 37°C).

- Use statistical tools (e.g., IC curve fitting with Hill slopes) to account for assay variability.

- Cross-validate with computational docking studies to assess steric/electronic effects of iodine substitution .

Q. What strategies mitigate byproduct formation during the DIBALH reduction step?

- Optimization Approaches :

- Temperature Control : Maintain −10°C during DIBALH addition to prevent over-reduction to the alkane.

- Quenching : Gradual addition of aqueous Rochelle salt minimizes exothermic side reactions.

- Byproduct Analysis : LC-MS can identify intermediates (e.g., aldehyde derivatives) for troubleshooting .

Q. How does metabolic stability of this compound compare to non-halogenated analogs?

- Methodology :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Metabolite Identification : Look for deiodination products (e.g., hydroxylation at the benzyl position) using high-resolution mass spectrometry.

- Data Interpretation : Iodine’s size and metabolic resistance may prolong half-life compared to chlorine or hydrogen analogs .

Data Contradiction and Resolution

Q. Discrepancies in reported yields for piperidinylmethanol derivatives: How to address?

- Root Causes : Variability in starting material purity (e.g., ethyl isonipecotate grade), solvent dryness, or catalyst aging.

- Resolution :

- Replicate reactions under controlled conditions (e.g., anhydrous solvents, fresh EDCI/HOBt).

- Report yields with detailed procedural metadata (e.g., stirring rate, argon atmosphere) .

Safety and Handling

Q. What precautions are advised for handling this compound in vitro?

- Guidelines :

- Use PPE (gloves, goggles) due to potential skin/eye irritation (analogous to piperidine derivatives).

- Avoid inhalation; work in a fume hood.

- Dispose of iodine-containing waste via approved protocols (e.g., chelation for heavy metal disposal) .

Tables

| Synthetic Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | EDCI, HOBt, NEt, rt, 24 h | 80–85% | |

| Ester Reduction | DIBALH, THF, −10°C to rt, 3 h | 90% | |

| Purification | Silica gel chromatography (EtOAc/Hex) | 95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.